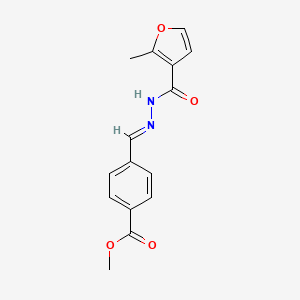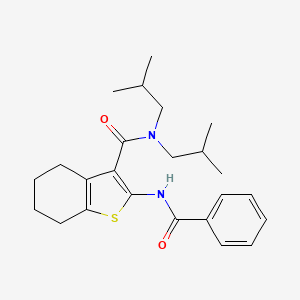![molecular formula C25H24N4OS B11666006 N'-[(E)-1-[1,1'-Biphenyl]-4-ylethylidene]-2-[(1-ethyl-1H-benzimidazol-2-YL)sulfanyl]acetohydrazide](/img/structure/B11666006.png)
N'-[(E)-1-[1,1'-Biphenyl]-4-ylethylidene]-2-[(1-ethyl-1H-benzimidazol-2-YL)sulfanyl]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-1-[1,1’-Biphenyl]-4-ylethylidene]-2-[(1-ethyl-1H-benzimidazol-2-YL)sulfanyl]acetohydrazide is a complex organic compound with the molecular formula C25H24N4OS and a molecular weight of 428.56 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Preparation Methods
The synthesis of N’-[(E)-1-[1,1’-Biphenyl]-4-ylethylidene]-2-[(1-ethyl-1H-benzimidazol-2-YL)sulfanyl]acetohydrazide involves multiple steps, including the formation of the biphenyl and benzimidazole moieties, followed by their coupling through a hydrazide linkage. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product
Chemical Reactions Analysis
N’-[(E)-1-[1,1’-Biphenyl]-4-ylethylidene]-2-[(1-ethyl-1H-benzimidazol-2-YL)sulfanyl]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N’-[(E)-1-[1,1’-Biphenyl]-4-ylethylidene]-2-[(1-ethyl-1H-benzimidazol-2-YL)sulfanyl]acetohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, although it is primarily in the research phase.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-1-[1,1’-Biphenyl]-4-ylethylidene]-2-[(1-ethyl-1H-benzimidazol-2-YL)sulfanyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
N’-[(E)-1-[1,1’-Biphenyl]-4-ylethylidene]-2-[(1-ethyl-1H-benzimidazol-2-YL)sulfanyl]acetohydrazide can be compared with similar compounds such as:
N’-[(E)-1-[1,1’-Biphenyl]-4-ylethylidene]-2-[(1-methyl-1H-benzimidazol-2-YL)sulfanyl]acetohydrazide: This compound has a similar structure but with a methyl group instead of an ethyl group.
N’-[(E)-1-[1,1’-Biphenyl]-4-ylethylidene]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide: This compound features a pyrazole ring instead of a benzimidazole ring.
Properties
Molecular Formula |
C25H24N4OS |
|---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(E)-1-(4-phenylphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C25H24N4OS/c1-3-29-23-12-8-7-11-22(23)26-25(29)31-17-24(30)28-27-18(2)19-13-15-21(16-14-19)20-9-5-4-6-10-20/h4-16H,3,17H2,1-2H3,(H,28,30)/b27-18+ |
InChI Key |
SJRRVEGBOMDROJ-OVVQPSECSA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C(\C)/C3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)NN=C(C)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5Z)-5-{5-bromo-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11665936.png)
![3-chloro-N-(4-chlorophenyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11665944.png)
![5-(1,3-benzodioxol-5-yl)-N-[3-(4-ethoxyphenoxy)-5-nitrophenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11665951.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(3Z)-1-[(dipropylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B11665974.png)
![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide](/img/structure/B11665981.png)
![2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B11665987.png)
![N-({N'-[(E)-[4-(2-Methylpropoxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B11665995.png)
![2-[4-(1,3-benzothiazol-2-yl)phenyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11666000.png)

![6-Amino-4-(4-ethylphenyl)-3-methyl-1-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11666019.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide](/img/structure/B11666020.png)
![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11666021.png)
